REACTION_CXSMILES
|
[OH:1][C:2]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[O:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][C:20]=1[C:26]([C:32]([F:35])([F:34])[F:33])([OH:31])[C:27]([F:30])([F:29])[F:28])[NH2:14])([C:7]([F:10])([F:9])[F:8])[C:3]([F:6])([F:5])[F:4].OC([C:46]1[CH:47]=[C:48]([CH:50]=[CH:51][C:52]=1[O:53][C:54]1[CH:60]=[CH:59][C:57]([NH2:58])=[CH:56][CH:55]=1)[NH2:49])(C(F)(F)F)C(F)(F)F>>[F:4][C:3]([F:6])([F:5])[C:2]([C:7]([F:10])([F:9])[F:8])=[O:1].[OH:31][C:26]([C:20]1[CH:21]=[C:22]([CH:24]=[CH:25][C:19]=1[O:18][C:17]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][C:11]=1[C:2]([C:3]([F:4])([F:5])[F:6])([OH:1])[C:7]([F:8])([F:9])[F:10])[NH2:23])([C:27]([F:30])([F:29])[F:28])[C:32]([F:35])([F:34])[F:33].[O:53]([C:54]1[CH:60]=[CH:59][C:57]([NH2:58])=[CH:56][CH:55]=1)[C:52]1[CH:46]=[CH:47][C:48]([NH2:49])=[CH:50][CH:51]=1
|
Name
|
target compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=C(C=C(N)C=C1)C(C(F)(F)F)(O)C(F)(F)F
|
Name
|
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=CC=C(N)C=C1
|
Name
|
imines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=C(C=C(N)C=C1)C(C(F)(F)F)(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C:2]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[O:18][C:19]1[CH:25]=[CH:24][C:22]([NH2:23])=[CH:21][C:20]=1[C:26]([C:32]([F:35])([F:34])[F:33])([OH:31])[C:27]([F:30])([F:29])[F:28])[NH2:14])([C:7]([F:10])([F:9])[F:8])[C:3]([F:6])([F:5])[F:4].OC([C:46]1[CH:47]=[C:48]([CH:50]=[CH:51][C:52]=1[O:53][C:54]1[CH:60]=[CH:59][C:57]([NH2:58])=[CH:56][CH:55]=1)[NH2:49])(C(F)(F)F)C(F)(F)F>>[F:4][C:3]([F:6])([F:5])[C:2]([C:7]([F:10])([F:9])[F:8])=[O:1].[OH:31][C:26]([C:20]1[CH:21]=[C:22]([CH:24]=[CH:25][C:19]=1[O:18][C:17]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][C:11]=1[C:2]([C:3]([F:4])([F:5])[F:6])([OH:1])[C:7]([F:8])([F:9])[F:10])[NH2:23])([C:27]([F:30])([F:29])[F:28])[C:32]([F:35])([F:34])[F:33].[O:53]([C:54]1[CH:60]=[CH:59][C:57]([NH2:58])=[CH:56][CH:55]=1)[C:52]1[CH:46]=[CH:47][C:48]([NH2:49])=[CH:50][CH:51]=1
|
Name
|
target compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=C(C=C(N)C=C1)C(C(F)(F)F)(O)C(F)(F)F
|
Name
|
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=CC=C(N)C=C1
|
Name
|
imines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(F)(F)F)(C(F)(F)F)C=1C=C(N)C=CC1OC1=C(C=C(N)C=C1)C(C(F)(F)F)(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=C(N)C=C1)C1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |